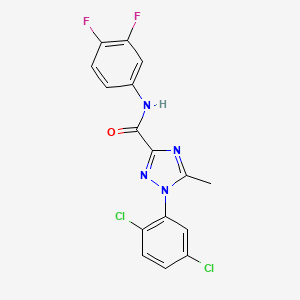

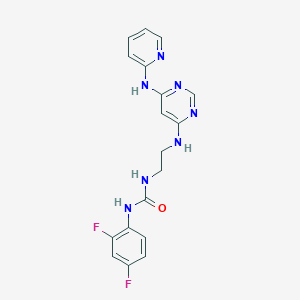

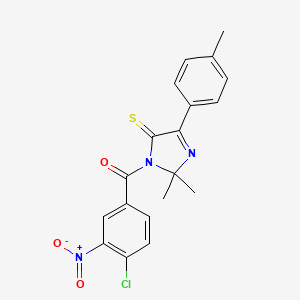

![molecular formula C20H19N5O2 B2490057 N-(3-乙基苯基)-2-(7-甲基-3-氧代-[1,2,4]三唑并[4,3-c]喹唑啉-2(3H)-基)乙酰胺 CAS No. 1207026-48-9](/img/structure/B2490057.png)

N-(3-乙基苯基)-2-(7-甲基-3-氧代-[1,2,4]三唑并[4,3-c]喹唑啉-2(3H)-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(3-ethylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide" belongs to a class of chemicals known for their potential pharmacological activities, particularly as H1-antihistaminic agents. This category of compounds has been extensively studied for their synthesis methods, molecular structures, and potential applications in treating conditions mediated by histamine release, such as allergies and bronchospasm.

Synthesis Analysis

The synthesis of related triazoloquinazolinone derivatives typically involves the cyclization of hydrazinoquinazolinone precursors with various one-carbon donors. An innovative route for preparing the starting material from ethyl or methyl aniline has been described, leading to improved yields of the final compounds (Alagarsamy et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds in this class has been elucidated through various spectroscopic techniques, including IR, 1H-NMR, and mass spectral data. For some derivatives, single-crystal X-ray diffraction methods have confirmed their structural attributes, providing insights into their three-dimensional conformation and potential interaction with biological targets (Yang & Bao, 2017).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, facilitating the introduction of different substituents into the triazoloquinazolinone core. Such modifications have been explored to optimize their pharmacological profiles, including H1-antihistaminic efficacy and sedative properties. The versatility in chemical reactions also allows for the exploration of these compounds in diverse biological applications (Alagarsamy et al., 2008).

Physical Properties Analysis

The physical properties, such as solubility and stability, of triazoloquinazolinone derivatives are crucial for their formulation and delivery as potential therapeutic agents. While specific details on "N-(3-ethylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide" are not directly available, related compounds have been shown to possess favorable properties for drug development.

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with biological targets, are influenced by the substituents on the triazoloquinazolinone scaffold. These properties are critical for the compounds' mechanism of action, particularly their ability to bind to and inhibit the activity of histamine receptors, thereby preventing histamine-mediated physiological effects (Alagarsamy et al., 2005).

科学研究应用

新型H1-抗组胺药物

研究表明,[1,2,4]三唑并[4,3-a]喹唑啉-5-酮类衍生物,与“N-(3-乙基苯基)-2-(7-甲基-3-氧代-[1,2,4]三唑并[4,3-c]喹唑啉-2(3H)-基)乙酰胺”结构相似,展现出有希望的H1-抗组胺活性。这些化合物通过创新的途径合成,并在豚鼠体内进行了H1-抗组胺活性测试。值得注意的是,某些衍生物在对抗组胺诱导的支气管痉挛方面表现出显著的保护作用,与标准抗组胺药物相比,镇静作用微乎其微,使它们成为新型H1-抗组胺药物开发的潜在引导(Alagarsamy et al., 2009)。

抗微生物和抗癌活性

已进行了N-(苯基,苄基,杂环基)-2-([1,2,4]三唑并[1,5-c]喹唑啉-2-基硫)乙酰胺的合成和评价,结果显示这些化合物对多种细菌和真菌具有抗微生物活性。进一步的分子对接研究提示了这种活性的潜在机制。此外,已开发了定量构效关系(QSAR)模型来预测抗微生物活性,表明了设计具有增强效力的化合物的结构化方法(Antypenko et al., 2017)。

合成方法和化学反应性

已开发了用于制备[1,2,4]三唑-环并喹唑啉的创新合成途径,展示了苯基取代的2-烷氧基(甲基硫基)-1,2,4-三唑并[1,5-a]喹唑啉的多功能性。这些方法通过硫化、氯化和随后与多功能亲核试剂反应等反应提供了对广泛衍生物的访问。这项研究突显了该化合物类的显著合成灵活性和产生多样生物活性的潜力(Al-Salahi, 2010)。

作用机制

Target of Action

Compounds with similar structures, such as triazoloquinazolines, have been found to interact with various enzymes and receptors . For instance, some triazoloquinazolines have been identified as inhibitors of the PCAF bromodomain , which plays a crucial role in gene expression and is a potential therapeutic target for cancer .

Mode of Action

For instance, some triazoloquinazolines have been found to intercalate DNA , which can lead to substantial changes in DNA structure and potentially inhibit DNA replication and transcription . Other triazoloquinazolines have been found to inhibit the PCAF bromodomain , which could potentially disrupt gene expression and exert anti-cancer effects .

Biochemical Pathways

For instance, some triazoloquinazolines have been found to inhibit the PCAF bromodomain , which could potentially disrupt gene expression and exert anti-cancer effects . Other triazoloquinazolines have been found to intercalate DNA , which can lead to substantial changes in DNA structure and potentially inhibit DNA replication and transcription .

Pharmacokinetics

In silico studies have suggested that similar compounds may have good binding affinities and high levels of drug-likeness , which could potentially influence their absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

For instance, some triazoloquinazolines have been found to exhibit cytotoxic effects against various cancer cell lines . Other triazoloquinazolines have been found to exhibit antibacterial and antitubercular activities .

属性

IUPAC Name |

N-(3-ethylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O2/c1-3-14-7-5-8-15(10-14)22-17(26)11-25-20(27)24-12-21-18-13(2)6-4-9-16(18)19(24)23-25/h4-10,12H,3,11H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZOTZPUFFHHATF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C=NC4=C(C=CC=C4C3=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

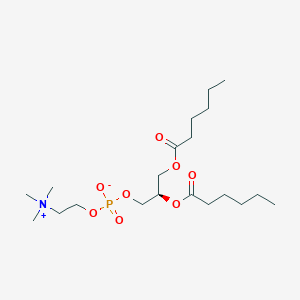

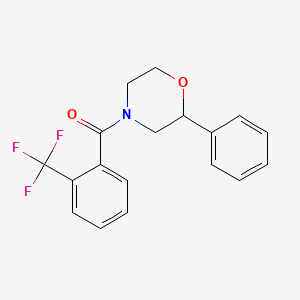

![1-benzyl-2-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2489975.png)

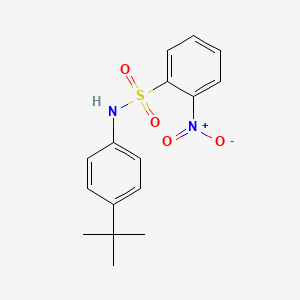

![N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2489982.png)

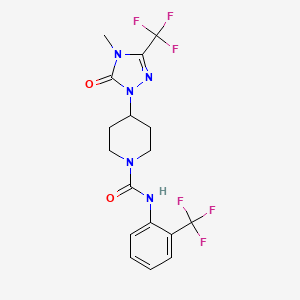

![3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2489983.png)

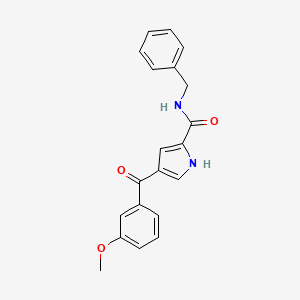

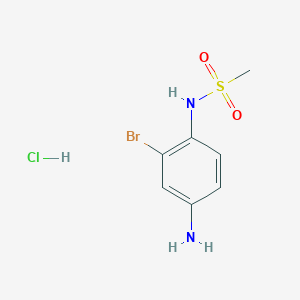

![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2489990.png)